Gnidimacrin, 18-de(benzoyloxy)- is a derivative of the daphnane diterpenoid gnidimacrin, which is primarily derived from plants in the Thymelaeaceae family, particularly from the genus Daphne. This compound is notable for its potential biological activities, including anti-HIV properties. The specific modifications in the structure of 18-de(benzoyloxy)-gnidimacrin enhance its pharmacological profile compared to its parent compound.
Gnidimacrin and its derivatives are typically isolated from various species of Daphne and related plants. The compound has been identified in studies focusing on the chemical constituents of plants such as Edgeworthia chrysantha and Wikstroemia indica . These plants are known for their rich content of daphnane diterpenoids, which have garnered interest due to their medicinal properties.
The synthesis of Gnidimacrin, 18-de(benzoyloxy)- typically involves several key steps that modify the parent compound gnidimacrin. The synthesis process may include:
The synthetic routes often involve monitoring reactions through techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure purity and yield of the desired product. The final compounds are typically purified using semipreparative reverse-phase high-performance liquid chromatography (RP-HPLC) .
The molecular structure of Gnidimacrin, 18-de(benzoyloxy)- features a complex arrangement typical of daphnane diterpenoids. Key structural elements include:
The molecular formula for Gnidimacrin, 18-de(benzoyloxy)- is , with a molecular weight of approximately 814.87 g/mol. Spectroscopic techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used to elucidate its structure .
Gnidimacrin, 18-de(benzoyloxy)- undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, reactions involving Dess–Martin periodinane for oxidation or carbodiimide-mediated coupling for esterification are common in modifying the functional groups on the compound .
The mechanism by which Gnidimacrin, 18-de(benzoyloxy)- exerts its biological effects, particularly its anti-HIV activity, involves several pathways:
Studies have demonstrated that modifications at specific positions within the molecule can enhance anti-HIV efficacy while maintaining low cytotoxicity .
Gnidimacrin, 18-de(benzoyloxy)- typically appears as a white or off-white powder. Its solubility varies depending on the solvent, often being soluble in organic solvents like methanol or dimethyl sulfoxide.
Relevant data from analytical methods such as NMR provide insights into chemical shifts associated with different functional groups within the compound .
Gnidimacrin, 18-de(benzoyloxy)- has several applications in scientific research:
Gnidimacrin, 18-de(benzoyloxy)-, belongs to the macrocyclic daphnane orthoester (MDO) subclass of diterpenoids, characterized by a conserved 5/7/6 tricyclic ring system (rings A/B/C) with trans-fused junctions and an aliphatic orthoester bridge spanning C-9, C-13, and C-14 of ring C. This orthoester group forms a macrocyclic connection to C-1 of ring A, creating a rigid polycyclic architecture [1] [4] [10]. The compound is biosynthetically derived from casbene, a precursor common to tigliane and daphnane diterpenoids. Cyclization and oxidative modifications yield the daphnane core, followed by site-specific oxidations and esterifications [10]. Key structural features include:
The orthoester functionality serves as a critical pharmacophore by stabilizing the macrocyclic conformation and facilitating hydrogen bonding with residues in protein kinase C (PKC) isoforms (e.g., Thr-242, Leu-251, Gly-253). This interaction underpins the compound’s potent biological activity as a PKC agonist [1] [9] [10].
Table 1: Core Structural Moieties of Gnidimacrin, 18-de(benzoyloxy)-
| Position | Functional Group | Stereochemistry | Role in Bioactivity |
|---|---|---|---|
| C-1/C-2/C-3 | α,β-Unsaturated ketone | Planar (ring A) | Electron acceptor; PKC binding |
| C-9,13,14 | Orthoester bridge | Macrocyclic linkage | Conformational stability; H-bonding |
| C-5 | β-Hydroxyl | β-configuration | Essential for anti-HIV activity |
| C-20 | Primary hydroxyl | Free (unesterified) | Critical for potency; H-bond donor |
| C-18 | Tertiary hydroxyl | After debenzoylation | Modulates solubility/PKC selectivity |
| C-15,16 | Isopropenyl | Exocyclic methylene | Hydrophobic interactions |
Structure-activity relationship (SAR) studies reveal stringent requirements for functional groups at specific positions in the tricyclic system. Systematic derivatization of gnidimacrin demonstrates that C-5 and C-20 hydroxyl groups are indispensable for anti-HIV activity. Acetylation or benzoylation at these positions (e.g., compounds 2, 3, 15a) abolishes both HIV-1 inhibition and latency reversal, evidenced by IC₅₀ values >1,000 nM compared to 0.13 nM for the parent compound [1] [3]. Conversely, the C-3 position tolerates modifications: Aromatic ester replacements (e.g., 4-nitrobenzoyl, 4-methoxybenzoyl) retain picomolar activity (e.g., 13a, IC₅₀ = 0.17 nM; 13b, IC₅₀ = 0.22 nM), while bulky aliphatic chains (e.g., tigloxy, cinnamoyl) diminish potency [1] [3].
The 18-de(benzoyloxy) modification specifically refers to the removal of the benzoyl ester from the C-18 hydroxyl group, converting it to a free hydroxyl. This alteration enhances hydrophilicity without compromising PKC activation, as the C-18 position is not directly involved in the PKC binding groove [1] [4]. Additionally, reduction of the C-15,16 double bond to a single bond (compound 6) retains activity (IC₅₀ = 0.18 nM), indicating this site is less sensitive to modification [1] [3].
Table 2: Impact of Functional Group Modifications on Anti-HIV Activity
| Derivative | Modification Site | Functional Group Change | Anti-HIV IC₅₀ (nM) | Activity Retention |
|---|---|---|---|---|
| 1 (Parent) | - | None | 0.13 ± 0.04 | Baseline |
| 2 | C-5, C-20 | OAc (acetyl) | >1,000 | Lost |
| 3 | C-3, C-18 | OBz (benzoyl) | >1,000 | Lost |
| 6 | C-15,16 | CH-CH₃ (reduced) | 0.18 ± 0.05 | Retained |
| 13a | C-3 | O-4-Methoxybenzoyl | 0.17 ± 0.04 | Retained |
| 13b | C-3 | O-4-Nitrobenzoyl | 0.22 ± 0.05 | Retained |
| 13c | C-3 | O-trans-Cinnamoyl | >1,000 | Lost |
| 15a | C-5 | OBz (benzoyl) | >1,000 | Lost |
Gnidimacrin, 18-de(benzoyloxy)-, shares its MDO classification with diterpenoids like daphneodorins A–C and yuanhuajine, all isolated from Thymelaeaceae plants (e.g., Daphne odora, Stellera chamaejasme) [4] [10]. Key structural variations occur in the macrocyclic bridge linking C-1 and the orthoester:
Despite these differences, all bioactive MDOs share the conserved orthoester and polyhydroxylated tricycle. Anti-HIV activities are comparable among potent analogs: Daphneodorin A inhibits HIV-1 at EC₅₀ = 0.16 nM, mirroring gnidimacrin’s potency (EC₅₀ = 0.19 nM) [4] [9]. This underscores that macrocyclic oxygenation patterns influence pharmacokinetics more than target engagement, provided core pharmacophores remain intact [4] [10].
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8